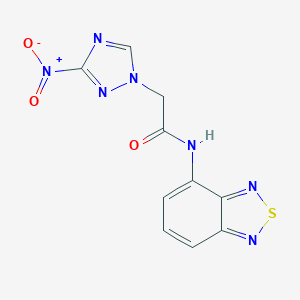
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-014699 or rucaparib, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a new class of anticancer drugs that have shown promising results in the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of PARP. PARP is an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, this compound prevents cancer cells from repairing their DNA, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells and to sensitize them to other anticancer drugs.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a potent PARP inhibitor that can be used to study the role of PARP in cancer cells. It is also a useful tool for studying the mechanisms of action of other anticancer drugs. However, there are also some limitations to using this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also expensive and may not be readily available in all labs.
Future Directions
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to study its effectiveness in combination with other anticancer drugs. Another direction is to study its effectiveness in different types of cancer. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound. Finally, there is a need to study the long-term effects of this compound on cancer patients.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex process that involves several steps. The first step is the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-oxoquinazoline to form N-(4-chloro-2,5-dimethoxyphenyl)-4-oxoquinazoline-3-carboxamide. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-bromopropionyl)quinazoline-4(3H)-one, which is then reacted with ammonia to form this compound.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of ovarian cancer, breast cancer, and other types of cancer. It works by inhibiting PARP, an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, this compound prevents cancer cells from repairing their DNA, leading to their death.
properties
Molecular Formula |
C19H18ClN3O4 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-16-10-15(17(27-2)9-13(16)20)22-18(24)7-8-23-11-21-14-6-4-3-5-12(14)19(23)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,24) |
InChI Key |
OAEIOVXYOIIUJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)